2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide
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Overview
Description
2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide is a heterocyclic compound that features both thiazole and oxazole rings These rings are known for their significant biological activities and are commonly found in various pharmacologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide typically involves the formation of the thiazole and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be synthesized by reacting a thioamide with an α-haloketone, while the oxazole ring can be formed by cyclizing an α-hydroxyketone with an amide.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, solvents, and specific reaction conditions such as temperature and pressure to ensure efficient production. The final product is typically purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications due to its antimicrobial, antiviral, and anticancer properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug containing a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Uniqueness
2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide is unique due to its combination of thiazole and oxazole rings, along with the presence of amino, dimethylamino, and carboxamide groups
Properties
Molecular Formula |
C10H13N5O2S |
---|---|
Molecular Weight |
267.31 g/mol |
IUPAC Name |
2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide |
InChI |
InChI=1S/C10H13N5O2S/c1-5-7(17-9(11)12-5)8(16)14-10-13-6(4-18-10)15(2)3/h4H,1-3H3,(H2,11,12)(H,13,14,16) |
InChI Key |
JJLBEOOGGMFQGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)N)C(=O)NC2=NC(=CS2)N(C)C |
Origin of Product |
United States |
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